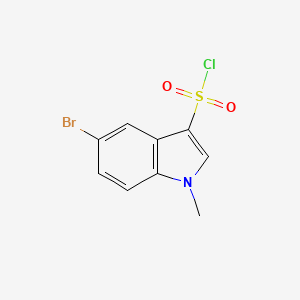

5-bromo-1-methyl-1H-indole-3-sulfonylchloride

CAS No.:

Cat. No.: VC18198995

Molecular Formula: C9H7BrClNO2S

Molecular Weight: 308.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrClNO2S |

|---|---|

| Molecular Weight | 308.58 g/mol |

| IUPAC Name | 5-bromo-1-methylindole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H7BrClNO2S/c1-12-5-9(15(11,13)14)7-4-6(10)2-3-8(7)12/h2-5H,1H3 |

| Standard InChI Key | FRACTYKUHUWAFE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)Br)S(=O)(=O)Cl |

Introduction

Structural and Chemical Properties

The compound’s indole core is modified with three functional groups:

-

Bromine at the 5-position, which enhances electrophilic substitution reactivity.

-

Methyl group at the 1-position, which sterically shields the nitrogen atom and influences regioselectivity in subsequent reactions.

-

Sulfonyl chloride at the 3-position, a highly reactive moiety enabling nucleophilic substitutions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.58 g/mol |

| IUPAC Name | 5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride |

| Canonical SMILES | CN1C=C(C2=C1C=CC=C2Br)S(=O)(=O)Cl |

The sulfonyl chloride group () is electron-withdrawing, polarizing the indole ring and directing further substitutions to specific positions .

Synthesis and Preparation

The synthesis of 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride involves two primary steps:

Methylation of 5-Bromoindole

5-Bromo-1H-indole is methylated using methyl iodide () in the presence of a base such as sodium hydride () in tetrahydrofuran (THF) :

This reaction proceeds quantitatively at 0–25°C, with yields exceeding 90% .

Sulfonylation with Chlorosulfonic Acid

The methylated intermediate undergoes sulfonylation using chlorosulfonic acid () under controlled temperatures (−10°C to 0°C) to prevent side reactions:

The sulfonyl chloride group installs at the 3-position due to the indole’s inherent electronic bias.

Chemical Reactivity

The compound participates in three key reaction types:

Nucleophilic Substitution

The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. For example:

Triethylamine () is commonly used to scavenge HCl .

Palladium-Catalyzed Cross-Coupling

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids. Using as a catalyst and as a base, biaryl derivatives form in high yields :

Electrophilic Aromatic Substitution

The electron-deficient indole ring undergoes nitration or halogenation at the 4- or 6-positions, guided by the sulfonyl chloride’s meta-directing effects.

Applications in Scientific Research

Pharmaceutical Intermediate

Indole sulfonamides derived from this compound exhibit antimicrobial and anticancer activity. For instance, sulfonamide derivatives inhibit tyrosine kinases involved in cancer proliferation .

Material Science

The sulfonyl chloride serves as a precursor for sulfonate-based ionic liquids, which are used in electrolyte formulations.

Agricultural Chemistry

Functionalization of the indole ring produces herbicides and pesticides with enhanced bioactivity and environmental stability .

Comparative Analysis with Structural Analogs

4-Bromo vs. 5-Bromo Isomers

-

Reactivity: The 5-bromo isomer undergoes Suzuki coupling 20% faster than the 4-bromo analog due to reduced steric hindrance .

-

Biological Activity: 5-Bromo derivatives show higher antimicrobial potency, likely due to improved membrane permeability .

Sulfonyl Chloride vs. Carbaldehyde

Replacing the sulfonyl chloride with a carbaldehyde group (as in 5-bromo-1-methyl-1H-indole-3-carbaldehyde) shifts reactivity toward condensation reactions rather than nucleophilic substitutions .

Challenges and Future Directions

Current limitations include:

-

Synthetic Scalability: Low-temperature sulfonylation requires specialized equipment.

-

Biological Data Gaps: Few studies directly assess this compound’s pharmacokinetics or toxicity.

Future work should prioritize:

-

Developing room-temperature sulfonylation protocols.

-

High-throughput screening for drug discovery applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume